2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine
Description
Chemical Structure and Properties 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic compound featuring a benzofuran core with ethyl and amine substituents at the 2- and 3-positions, respectively, and fluorine atoms at the 6- and 7-positions. Its molecular formula is C₈H₇F₂NO, with a molar mass of 171.14 g/mol . The compound exists in enantiomeric forms, including (3S)-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1259857-64-1) and its (R)-counterpart, as noted in supplier databases . The stereochemistry at the 3-position is critical for biological interactions, as seen in related benzofuran derivatives .
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H11F2NO/c1-2-7-9(13)5-3-4-6(11)8(12)10(5)14-7/h3-4,7,9H,2,13H2,1H3 |
InChI Key |
ZHRJSHPBIKGTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2=C(O1)C(=C(C=C2)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions to form the benzofuran ring.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the benzofuran ring or the amine group. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Palladium on carbon with hydrogen gas, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid.
Reduction: 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine (hydrogenated form).
Substitution: 2-Ethyl-6,7-diamino-2,3-dihydro-1-benzofuran-3-amine.
Scientific Research Applications
Chemistry
In chemistry, 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can serve as a probe to study enzyme interactions and receptor binding. Its difluoro substituents may enhance binding affinity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological macromolecules.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance binding affinity through hydrogen bonding and van der Waals interactions. The amine group may participate in protonation-deprotonation equilibria, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorine Substitution
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Ethyl vs. Methyl Substitution : The ethyl group at the 2-position in the target compound may enhance lipophilicity compared to methyl-substituted analogues (e.g., 2-methyl-2,3-dihydro-1-benzofuran-3-amine) , influencing membrane permeability in biological systems.
Stereochemical Variants
The (S)-enantiomer of 6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1259857-64-1) is explicitly listed in supplier databases , highlighting the importance of chirality in drug design. Enantiomers often exhibit divergent pharmacokinetic profiles; for example, (S)-configurations in benzofuran amines may favor binding to specific allosteric sites in proteins, as seen with ADX71743 (a benzoxazolone derivative in ).
Functionalized Benzofuran Derivatives
- Its benzoxazolone moiety introduces additional hydrogen-bonding capabilities, contrasting with the amine group in the target compound.
Research Implications and Challenges
- Synthetic Accessibility : The discontinuation of 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine may reflect synthetic hurdles, such as low yields in stereoselective amination or fluorination steps.
- Biological Relevance : Fluorine substitution patterns influence bioavailability and target engagement. For instance, the 6,7-difluoro arrangement may mimic natural substrates in enzyme-binding pockets, as hypothesized for triflusulfuron methyl esters ().
- Future Directions : Comparative studies of enantiomers and fluorine positional isomers could optimize this scaffold for applications in central nervous system (CNS) drug development, leveraging insights from MK-801 and DOI ().
Biological Activity
2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound belonging to the benzofuran family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The structural features of this compound, including the presence of fluorine atoms and an amine group, suggest enhanced interactions with biological targets, which may lead to therapeutic applications.
- Molecular Formula : CHFN\O
- Molecular Weight : 199.20 g/mol
- IUPAC Name : 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine
- CAS Number : 1339691-34-7
Synthesis
The synthesis of 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine typically involves several steps:
- Formation of the Benzofuran Core : Cyclization of a precursor such as a 2-hydroxybenzaldehyde derivative.
- Fluorination : Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).
- Ethylation : Alkylation with ethyl halides in the presence of strong bases.
Biological Activity
Research indicates that 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine exhibits various biological activities:
Anti-inflammatory Activity
In studies involving rat models, this compound demonstrated significant anti-inflammatory effects. For instance, in an adjuvant-induced arthritis model, it showed an effective dose (ED50) of 0.094 mg/kg in blocking edema and arthritis symptoms .
Anticancer Potential
Preliminary investigations suggest that the compound may possess anticancer properties. The difluoro substituents can enhance binding affinity to specific cancer-related targets, potentially leading to antitumor activity.
The mechanism by which 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine exerts its biological effects is believed to involve:
- Binding Interactions : The difluoro groups enhance binding through hydrogen bonding and van der Waals interactions.
- Protonation Equilibria : The amine group may participate in protonation-deprotonation equilibria that influence overall activity.
Comparative Analysis with Related Compounds
The biological activity of 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzofuran | CHO | Parent structure without fluorine or ethyl groups |
| 5-Fluoro-2-methylbenzofuran | CHF | Contains one fluorine atom; different reactivity |
| 5,7-Dichloro-2-methylbenzofuran | CHCl | Chlorine substituents alter electronic properties |
The unique arrangement of fluorine atoms at positions 6 and 7 along with the ethyl group at position 2 significantly influences its chemical reactivity and potential biological activity compared to related compounds .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inflammatory Models : In rat models treated with adjuvant-induced arthritis, the compound exhibited significant reductions in inflammation markers .
- Cancer Cell Lines : In vitro studies indicated potential cytotoxic effects against various cancer cell lines, suggesting further investigation into its anticancer mechanisms is warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
